molecular formula C17H9Cl2NO5 B2461964 4-(6,8-dichloro-2-oxo-2H-chromene-3-carboxamido)benzoic acid CAS No. 325802-48-0

4-(6,8-dichloro-2-oxo-2H-chromene-3-carboxamido)benzoic acid

Cat. No.: B2461964
CAS No.: 325802-48-0
M. Wt: 378.16
InChI Key: IMCAFBSIFOPXSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6,8-dichloro-2-oxo-2H-chromene-3-carboxamido)benzoic acid is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a chromene core with dichloro substitution and a benzoic acid moiety, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6,8-dichloro-2-oxo-2H-chromene-3-carboxamido)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the chromene core: This can be achieved through the cyclization of a suitable precursor, such as 2-hydroxyacetophenone, with appropriate chlorinating agents to introduce the dichloro substituents.

    Amidation reaction: The chromene derivative is then reacted with an amine derivative of benzoic acid under suitable conditions to form the carboxamido linkage.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and scalable purification methods to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(6,8-dichloro-2-oxo-2H-chromene-3-carboxamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The chromene core can be oxidized under strong oxidizing conditions to form quinone derivatives.

    Reduction: Reduction of the chromene core can lead to the formation of dihydrochromene derivatives.

    Substitution: The dichloro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromene derivatives.

    Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

4-(6,8-dichloro-2-oxo-2H-chromene-3-carboxamido)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(6,8-dichloro-2-oxo-2H-chromene-3-carboxamido)benzoic acid involves its interaction with specific molecular targets in biological systems. The chromene core can interact with enzymes and receptors, modulating their activity. The dichloro substituents and the carboxamido group can enhance binding affinity and specificity towards these targets. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 6,8-dichloro-4-oxo-4H-chromene-2-carboxylic acid
  • 7-chloro-4-oxo-4H-chromene-2-carboxylic acid
  • 8-chloro-4H-thieno[3,2-c]chromene-2-carboxylic acid

Uniqueness

4-(6,8-dichloro-2-oxo-2H-chromene-3-carboxamido)benzoic acid is unique due to the presence of both the chromene core and the benzoic acid moiety, which can confer distinct biological activities and chemical reactivity. The dichloro substitution further enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[(6,8-dichloro-2-oxochromene-3-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2NO5/c18-10-5-9-6-12(17(24)25-14(9)13(19)7-10)15(21)20-11-3-1-8(2-4-11)16(22)23/h1-7H,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCAFBSIFOPXSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.